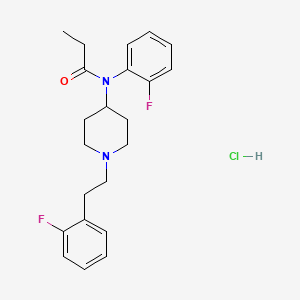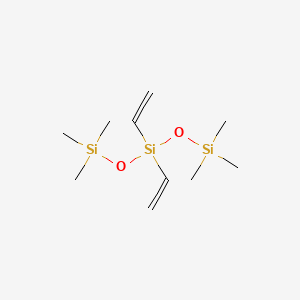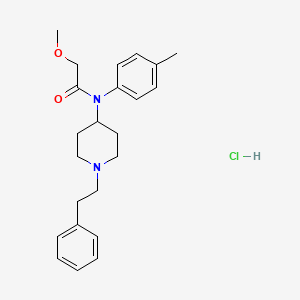
3,5-diiodo-3H-pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Diiodo-3H-pyridin-2-one is a heterocyclic organic compound that belongs to the pyridinone family. This compound is characterized by the presence of two iodine atoms at the 3 and 5 positions of the pyridinone ring. Pyridinones are known for their versatile applications in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diiodo-3H-pyridin-2-one typically involves the iodination of pyridinone derivatives. One common method is the direct iodination of 3H-pyridin-2-one using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the addition of reagents and maintain the desired reaction temperature and pressure .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Diiodo-3H-pyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted pyridinone derivatives .
Applications De Recherche Scientifique
3,5-Diiodo-3H-pyridin-2-one has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals due to its ability to interact with biological targets through hydrogen bonding.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of 3,5-diiodo-3H-pyridin-2-one involves its interaction with molecular targets through hydrogen bonding and halogen bonding. The iodine atoms enhance the compound’s ability to form halogen bonds with electron-rich sites on biological molecules, thereby modulating their activity. This makes it a valuable tool in drug design and development .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dichloro-3H-pyridin-2-one: Similar structure but with chlorine atoms instead of iodine.
3,5-Dibromo-3H-pyridin-2-one: Bromine atoms replace the iodine atoms.
3-Iodo-3H-pyridin-2-one: Only one iodine atom at the 3 position
Uniqueness
3,5-Diiodo-3H-pyridin-2-one is unique due to the presence of two iodine atoms, which significantly enhance its reactivity and ability to form halogen bonds. This makes it more effective in certain applications compared to its chloro and bromo counterparts .
Propriétés
Formule moléculaire |
C5H3I2NO |
|---|---|
Poids moléculaire |
346.89 g/mol |
Nom IUPAC |
3,5-diiodo-3H-pyridin-2-one |
InChI |
InChI=1S/C5H3I2NO/c6-3-1-4(7)5(9)8-2-3/h1-2,4H |
Clé InChI |
LSZZEKRRRMVYHA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=O)C1I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


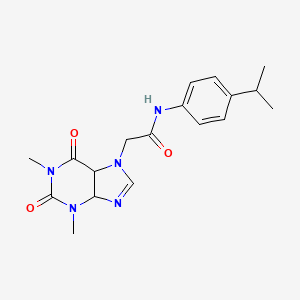
![(2S)-1-[[[4-Methyl-1-(2-pyrimidinyl)-4-piperidinyl]amino]acetyl]-2-pyrrolidinecarbonitrile](/img/structure/B12353189.png)
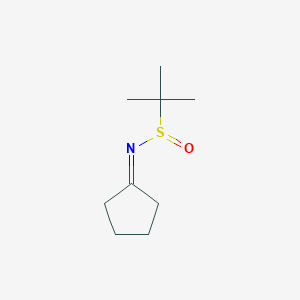
![1-(4-fluoro-3-methylphenyl)-6a,7-dihydro-4aH-pyrrolo[2,3-h][1,6]naphthyridin-2-one](/img/structure/B12353202.png)
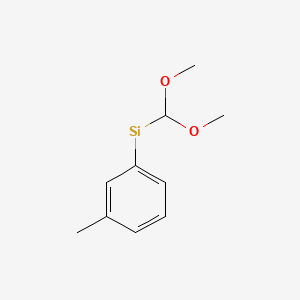
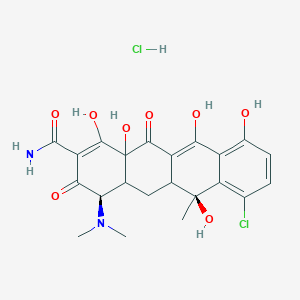
![1-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12353229.png)
![[(1S,3R,4R,5R,6R,7S,8R,11S,13S,16S,17R,18Z)-6-hydroxy-16-[(1R)-1-hydroxyethyl]-13-methoxy-5,17,19-trimethyl-14-oxo-2,15-dioxatetracyclo[9.8.0.01,7.03,8]nonadeca-9,18-dien-4-yl] 1H-pyrrole-2-carboxylate](/img/structure/B12353234.png)
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(dimethylamino)-5H-purin-6-one](/img/structure/B12353236.png)
